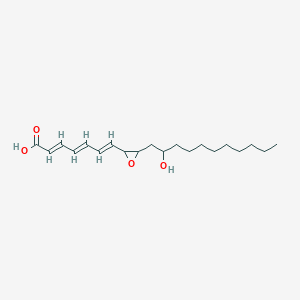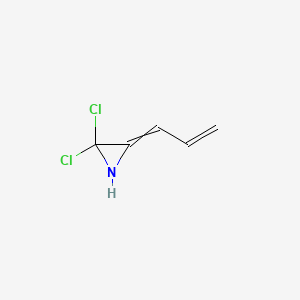
Demethyl Naproxen Acyl-β-D-glucuronid
Übersicht
Beschreibung
Demethyl Naproxen Acyl-|A-D-glucuronide is a compound with the molecular formula C19H20O9 . It has a molecular weight of 392.4 g/mol . The IUPAC name for this compound is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(6-methoxynaphthalen-2-yl)acetyl]oxyoxane-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of Demethyl Naproxen Acyl-|A-D-glucuronide can be represented by the following SMILES notation: COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)O[C@H]3C@@HC(=O)O)O)O)O .Physical and Chemical Properties Analysis
Demethyl Naproxen Acyl-|A-D-glucuronide has a molecular weight of 392.4 g/mol, an XLogP3-AA of 1, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 9, a rotatable bond count of 6, an exact mass of 392.11073221 g/mol, a monoisotopic mass of 392.11073221 g/mol, a topological polar surface area of 143 Ų, a heavy atom count of 28, a formal charge of 0, and a complexity of 568 .Wissenschaftliche Forschungsanwendungen
Proteomik-Forschung
Demethyl Naproxen Acyl-β-D-glucuronid wird in der Proteomik-Forschung eingesetzt, um Protein-Interaktionen und -Modifikationen zu untersuchen. Es dient als biochemisches Werkzeug, um die Komplexität des Proteoms zu verstehen, insbesondere im Kontext des Arzneimittelstoffwechsels und der Identifizierung von Arzneimittelzielen .
Pharmakokinetik und Pharmakodynamik
Diese Verbindung ist entscheidend für die Erforschung der pharmakokinetischen und pharmakodynamischen Eigenschaften von Arzneimitteln. Es dient als Marker für den Naproxen-Stoffwechsel bei Mensch und Tier und unterstützt die Untersuchung der Rolle der Glucuronidierung im Arzneimittelstoffwechsel und seiner Auswirkungen auf die Leberfunktion .
Arzneimittel-induzierte Leberschädigung (DILI)
Forschungen haben gezeigt, dass Patienten mit Naproxen-induzierter Leberschädigung T-Zell-Gedächtnisreaktionen gegenüber einem oxidativen Metaboliten von Naproxen, aber nicht dem Acylglucuronid, aufweisen. Dies unterstreicht seine Bedeutung für das Verständnis der immunologischen Aspekte von DILI .
Vermittler von arzneimittelbedingten Toxizitäten
Die Rolle von Acylglucuronid-Metaboliten wie this compound als Vermittler von arzneimittelbedingten Toxizitäten ist Gegenstand laufender Forschung. Dazu gehört die Untersuchung ihres Potenzials, wichtige Enzyme und Transporter zu hemmen, sowie ihre Wechselwirkungen mit biologischen Systemen .
Biochemische Synthese
This compound ist auch wichtig bei der Synthese von Referenzstandards für bioanalytische Methoden. Diese Standards sind entscheidend für die Bewertung der chemischen Reaktivität und Stabilität von Arzneimittelmetaboliten .
Arzneimittelforschung und Lead-Optimierung
In Arzneimittelforschungs- und Lead-Optimierungsprogrammen ist es wichtig, die Reaktivität und potenzielle Toxizität von Acylglucuronid-Metaboliten zu verstehen. Diese Verbindung wird verwendet, um den Entwicklungsprozess zu entschärfen, indem die Wahrscheinlichkeit einer AG-vermittelten Toxizität minimiert wird .
Analytische Methodik
Fortschritte in der analytischen Methodik zum Nachweis, zur Identifizierung und Quantifizierung von Acylglucuroniden in biologischen Flüssigkeiten und Geweben sind zum Teil auf Verbindungen wie this compound zurückzuführen. Diese Methoden sind entscheidend für die Beurteilung der Arzneimittelsicherheit .
Verständnis der Elektrophilie
Die elektrophile Natur von Acylglucuroniden, die durch die angehängte Arzneimittelkomponente beeinflusst wird, ist ein wichtiger Forschungsbereich. This compound hilft bei der Erforschung, wie diese Metaboliten biologische Moleküle wie Proteine, Lipide und Nukleinsäuren kovalent modifizieren .
Wirkmechanismus
Target of Action
Demethyl Naproxen Acyl-β-D-glucuronide is a derivative of Naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID). The primary targets of Naproxen are the cyclooxygenase enzymes (COX-1 and COX-2). These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation, pain, and fever .
Mode of Action
Naproxen, and by extension, Demethyl Naproxen Acyl-β-D-glucuronide, works by inhibiting the activity of the COX enzymes, thereby reducing the production of prostaglandins. This results in decreased inflammation, pain, and fever .
Biochemical Pathways
The inhibition of COX enzymes disrupts the arachidonic acid pathway, leading to a decrease in the production of prostaglandins. This impacts various downstream effects such as vasodilation, pain sensation, and the inflammatory response .
Result of Action
The overall result of the action of Demethyl Naproxen Acyl-β-D-glucuronide is a reduction in inflammation, pain, and fever. This is achieved through the inhibition of prostaglandin synthesis .
Biochemische Analyse
Biochemical Properties
Demethyl Naproxen Acyl-|A-D-glucuronide is involved in the metabolism of carboxylic acid-containing drugs in both animals and humans . It forms 1-β- O -acyl-glucuronide ester derivatives, often referred to as ‘acyl glucuronides’, that circulate in plasma before being excreted in urine and bile . Unlike other types of glucuronides, which are generally unreactive, acyl glucuronides exhibit a degree of electrophilicity that is strongly influenced by the attached drug moiety .
Cellular Effects
It is known that acyl glucuronides, including Demethyl Naproxen Acyl-|A-D-glucuronide, can covalently modify biological molecules, including proteins, lipids, and nucleic acids . These modifications can potentially alter cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Demethyl Naproxen Acyl-|A-D-glucuronide involves its ability to covalently modify biological molecules . These reactions occur either by way of transacylation of nucleophilic centers on macromolecules, such as the -OH, -NH 2, and -SH groups of proteins, or by glycation of protein -NH 2 residues .
Temporal Effects in Laboratory Settings
It is known that acyl glucuronides, including Demethyl Naproxen Acyl-|A-D-glucuronide, are inherently unstable under physiological conditions . This instability can lead to significant challenges in assessing their safety and long-term effects on cellular function .
Metabolic Pathways
Demethyl Naproxen Acyl-|A-D-glucuronide is involved in the metabolism of carboxylic acid-containing drugs . This metabolic pathway involves the formation of acyl glucuronides, which can interact with various enzymes and cofactors .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(6-methoxynaphthalen-2-yl)acetyl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O9/c1-26-12-5-4-10-6-9(2-3-11(10)8-12)7-13(20)27-19-16(23)14(21)15(22)17(28-19)18(24)25/h2-6,8,14-17,19,21-23H,7H2,1H3,(H,24,25)/t14-,15-,16+,17-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKOMFMTOUPAMM-YUAHOQAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747475 | |
| Record name | 1-O-[(6-Methoxynaphthalen-2-yl)acetyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91488-21-0 | |
| Record name | 1-O-[(6-Methoxynaphthalen-2-yl)acetyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


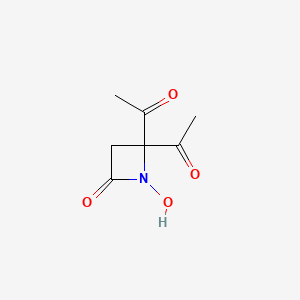

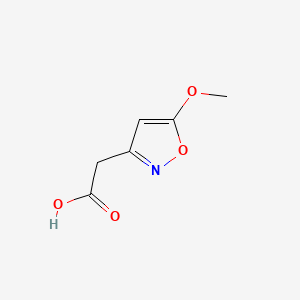
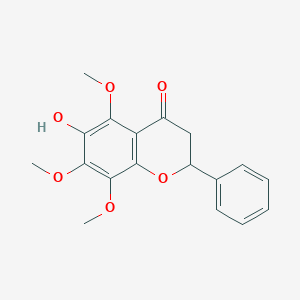
![2-[[6-[(3R)-3-Amino-1-piperidinyl]-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]-4-fluorobenzonitrile Trifluoroacetate](/img/structure/B587749.png)
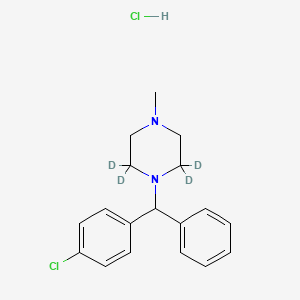

![Methyl Vinyl[1]sila Ferrocenophane](/img/structure/B587752.png)
